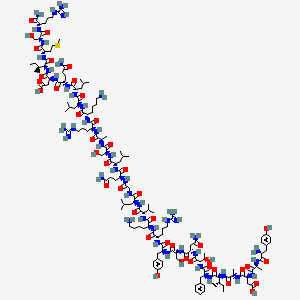![molecular formula C7H5IN2 B3030450 7-Iodoimidazo[1,2-a]pyridine CAS No. 908269-30-7](/img/structure/B3030450.png)
7-Iodoimidazo[1,2-a]pyridine
Übersicht
Beschreibung
7-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of an iodine atom at the 7th position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .
Wirkmechanismus
Target of Action
7-Iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . This compound has been utilized as the core backbone for the development of covalent inhibitors . Specifically, it has been used in the synthesis of novel KRAS G12C inhibitors , which are potent anticancer agents .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can have significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with the biochemical pathways related to these conditions.
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may have a significant impact on the cellular and molecular processes related to these conditions.
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 7-Iodoimidazo[1,2-a]pyridine belongs, have been found to exhibit a wide range of biological activities
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activity against breast cancer cells
Molecular Mechanism
Imidazo[1,2-a]pyridines have been found to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the iodination of imidazo[1,2-a]pyridine derivatives. For instance, a method reported by Meng and co-workers involves the use of copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for the tandem cyclization followed by iodination . This method provides a facile and efficient route to synthesize this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using similar catalytic systems. The use of heterogeneous catalysts like CuOx/OMS-2 allows for the reuse of the catalyst, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-Iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.
Medicine: this compound derivatives have shown potential as therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of materials with specific electronic and optical properties
Vergleich Mit ähnlichen Verbindungen
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom at the 3rd position.
5-Fluoroimidazo[1,2-a]pyridine: Contains a fluorine atom at the 5th position.
2-Aminoimidazo[1,2-a]pyridine: Features an amino group at the 2nd position.
Uniqueness: 7-Iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom at the 7th position, which significantly enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Eigenschaften
IUPAC Name |
7-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYXLTZQOLCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693134 | |
| Record name | 7-Iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908269-30-7 | |
| Record name | 7-Iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)


![4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline](/img/structure/B3030388.png)
